molecular formula C9H7N3O2S B2658650 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid CAS No. 1706452-57-4

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid

Cat. No.: B2658650
CAS No.: 1706452-57-4
M. Wt: 221.23
InChI Key: HJTDIXSJDCKSTN-UHFFFAOYSA-N
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Description

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiazole with a pyridine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid is unique due to the combination of the thiazole and pyridine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-12-7(4-15-9)5-2-1-3-6(11-5)8(13)14/h1-4H,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTDIXSJDCKSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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